molecular formula C20H22N2O3S B421277 N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide CAS No. 312948-88-2

N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

Cat. No.: B421277
CAS No.: 312948-88-2
M. Wt: 370.5g/mol
InChI Key: HCPJWUULAPWNGG-UHFFFAOYSA-N
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Description

N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a complex organic compound with a molecular formula of C20H22N2O3S and a molecular weight of 370.46528 g/mol . This compound is characterized by the presence of a morpholine ring, a benzothiophene core, and a benzamide group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the morpholine ring, and the attachment of the benzamide group. Specific reaction conditions and reagents used in these steps can vary, but common methods include:

    Formation of Benzothiophene Core: This step often involves cyclization reactions using sulfur-containing reagents.

    Introduction of Morpholine Ring: This can be achieved through nucleophilic substitution reactions.

    Attachment of Benzamide Group: This step typically involves amide bond formation using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the morpholine or benzamide groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic applications .

Comparison with Similar Compounds

N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets, making it a versatile compound in various fields of research .

Properties

CAS No.

312948-88-2

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5g/mol

IUPAC Name

N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C20H22N2O3S/c23-18(14-6-2-1-3-7-14)21-19-17(15-8-4-5-9-16(15)26-19)20(24)22-10-12-25-13-11-22/h1-3,6-7H,4-5,8-13H2,(H,21,23)

InChI Key

HCPJWUULAPWNGG-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)N4CCOCC4

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)N4CCOCC4

Origin of Product

United States

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